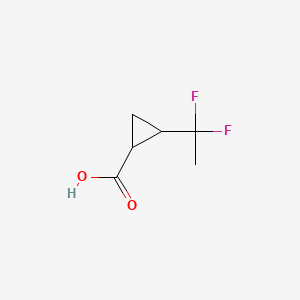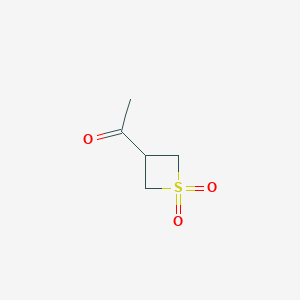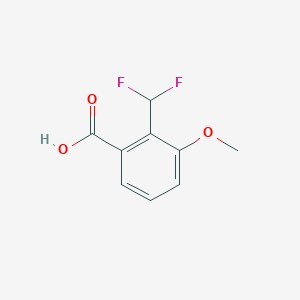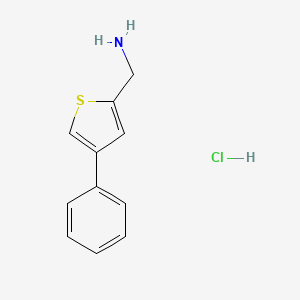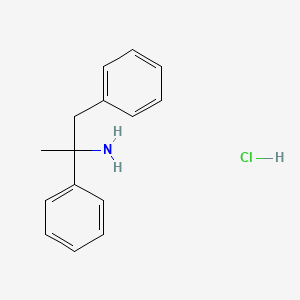
1,2-Diphenyl-2-propylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenyl-2-propylamine hydrochloride is an organic compound with the molecular formula C15H18ClN It is a derivative of diphenylpropylamine, characterized by the presence of two phenyl groups attached to a propylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-2-propylamine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of diphenylamine with a suitable propyl halide under basic conditions. The reaction typically proceeds as follows:
Alkylation: Diphenylamine is reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrochloride Formation: The resulting 1,2-diphenyl-2-propylamine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenyl-2-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenyl-2-propylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-diphenyl-2-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diphenylpropylamine: A structurally related compound with similar properties but different substitution patterns.
Diphenylamine: The parent compound, lacking the propylamine group.
N-Methyl-3,3-diphenylpropylamine: A methylated derivative with distinct chemical behavior.
Uniqueness
1,2-Diphenyl-2-propylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
149756-73-0 |
|---|---|
Molekularformel |
C15H18ClN |
Molekulargewicht |
247.76 g/mol |
IUPAC-Name |
1,2-diphenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-11H,12,16H2,1H3;1H |
InChI-Schlüssel |
XYZJJGVYOYHYPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


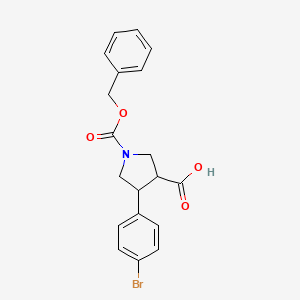

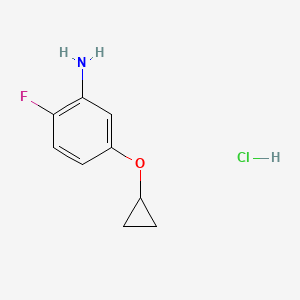

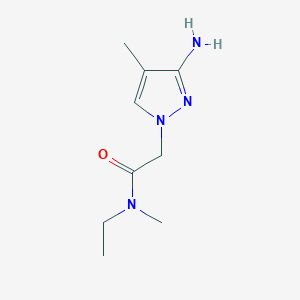
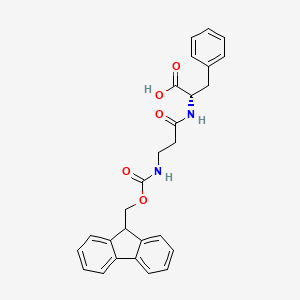
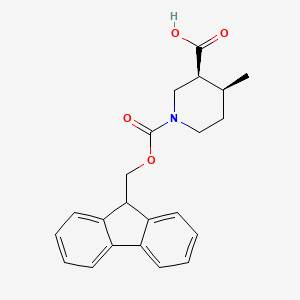

![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
